3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol
Description
Molecular Architecture and Stereochemical Features
The molecular formula of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol is C₁₂H₁₈N₂O , with a molecular weight of 206.28 g/mol . The IUPAC name, 3-[amino-(1-methylpyrrolidin-3-yl)methyl]phenol , reflects its substitution pattern: a phenol ring substituted at the third position by an aminomethyl group connected to a 1-methylpyrrolidine ring. The SMILES notation (CN1CCC(C1)C(C2=CC(=CC=C2)O)N ) clarifies the connectivity, highlighting the tertiary amine within the pyrrolidine ring and the methylene bridge.
The pyrrolidine ring adopts a puckered conformation, with the methyl group at the 1-position introducing steric constraints. The chiral center at the carbon linking the amino group to the pyrrolidine ring creates potential for stereoisomerism. Computational models suggest that the (R)-configuration minimizes steric clashes between the pyrrolidine methyl group and the phenolic ring. The planar phenol group and the non-planar pyrrolidine ring create a hybrid geometry, which influences intermolecular interactions in the solid state.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[[(1-methylpyrrolidin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H18N2O/c1-14-6-5-11(9-14)13-8-10-3-2-4-12(15)7-10/h2-4,7,11,13,15H,5-6,8-9H2,1H3 |
InChI Key |
CJPINVYYHXNFMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Photochemical Three-Component Coupling Method
A recent and highly efficient method employs a visible-light-mediated three-component coupling reaction involving:
- Aliphatic amines (such as 1-methylpyrrolidin-3-yl amine),
- Ortho-phenolic ketones (e.g., o-hydroxyacetophenone derivatives),
- Organoboronic acids or their derivatives.
- The ortho-hydroxy ketone and amine form an imine intermediate.
- Organoboronic acid coordinates to the imine, forming a boronate complex.
- Under blue light irradiation (around 427 nm), a photochemical 1,3-boronate rearrangement occurs, facilitating the formation of the α-tertiary o-hydroxybenzylamine.
- The reaction proceeds in methanol solvent, typically at ambient temperature.
- The process avoids the high energy barriers associated with traditional N-alkylation of sterically hindered amines.
- High functional group tolerance,
- Broad substrate scope including primary aliphatic amines and heterocycles,
- Good to excellent yields (e.g., 65% isolated yield reported),
- Avoidance of harsh reagents or conditions.
| Component | Example Substrate | Yield (%) | Notes |
|---|---|---|---|
| Amine | 1-Methylpyrrolidin-3-yl amine | 65 | Photochemical N-tertiary alkylation |
| Ortho-phenolic ketone | o-Hydroxyacetophenone | — | Forms ketimine intermediate |
| Organoboronic acid | Phenylboronic acid derivatives | 43–64 | Boron source for coupling |
This method is detailed in the 2024 Nature Communications publication, which highlights the broad applicability of photochemical boronate rearrangement for synthesizing α-tertiary o-hydroxybenzylamines like the target compound.
Reductive Amination and N-Alkylation Approaches
Traditional synthetic routes involve:
- Reductive amination of 3-formylphenol or its derivatives with 1-methylpyrrolidin-3-yl amine,
- Followed by reduction using sodium cyanoborohydride or similar reducing agents.
These methods rely on the formation of an imine intermediate between the aldehyde and the amine, which is then reduced to the secondary amine.
- Solvent: Methanol or ethanol,
- Reducing agent: Sodium cyanoborohydride,
- pH control: Mildly acidic to neutral to favor imine formation,
- Temperature: Ambient to slightly elevated.
- Possible over-reduction or side reactions,
- Lower selectivity with sterically hindered amines,
- Need for careful purification.
Ligand-Based Synthetic Routes
Research on chiral salalen ligands structurally related to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has demonstrated synthetic strategies involving:
- Condensation of (S)-proline derivatives with substituted salicylaldehydes,
- Formation of Schiff bases followed by complexation with metal ions such as copper(II).
While these methods focus on ligand synthesis, the intermediate formation of amino-methyl phenol derivatives is relevant for the preparation of the target compound.
- (S)-2-(tert-butyl)-6-((2-(((2-hydroxy-3-methylbenzylidene)amino)methyl)pyrrolidin-1-yl)methyl)phenol synthesized via condensation,
- Used as a ligand precursor in asymmetric catalysis,
- Yield and enantioselectivity data reported (e.g., 85% yield, 88% enantiomeric excess in catalytic applications).
- Flash chromatography using silica gel columns is commonly employed to purify crude reaction mixtures, often automated with systems like Teledyne Isco CombiFlash.
- Characterization typically involves:
- Mass spectrometry (e.g., LRMS ESI),
- Nuclear magnetic resonance (NMR) spectroscopy,
- High-performance liquid chromatography (HPLC) for purity and enantiomeric excess determination.
The preparation of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has evolved from classical reductive amination to innovative photochemical three-component coupling methods, offering improved yields, selectivity, and functional group compatibility. The photochemical strategy, leveraging visible light to promote boronate rearrangement, represents a significant advancement, enabling efficient synthesis under mild conditions. Complementary ligand synthesis approaches provide additional routes to structurally related compounds with catalytic applications.
This comprehensive overview integrates recent research findings and practical synthetic protocols, providing a robust foundation for preparing this compound in both academic and industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated phenols and alkylated derivatives.
Scientific Research Applications
3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs and their comparative attributes are summarized below:
Key Observations :
- Functional Groups: The target compound’s phenol group contrasts with carbamates in compounds 9–12 . Phenols act as hydrogen-bond donors, while carbamates participate in both donation (N–H) and acceptance (C=O), altering solubility and crystallinity.
- Substituent Effects : The benzisothiazol group in the compound introduces electronegative and steric effects absent in the target, which could influence binding affinity in biological systems .
Hydrogen Bonding and Molecular Interactions
The phenol group in the target compound enables strong hydrogen-bond donation (-OH), a feature critical for crystal packing and solubility. highlights that hydrogen-bond patterns dictate molecular aggregation; phenol’s directional -OH group likely forms linear chains or dimers, contrasting with carbamates’ bifurcated interactions (N–H···O=C and C=O···H–N) .
Biological Activity
3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol, a compound featuring a phenolic structure with a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Research indicates that compounds similar to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol may act as selective inhibitors of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS has therapeutic implications for neurodegenerative diseases due to its role in nitric oxide production, which can be neurotoxic in excess .
2. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. Studies have demonstrated that related phenolic compounds can inhibit pro-inflammatory mediators such as TNF-α and IL-6, suggesting that 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol may exhibit similar anti-inflammatory properties .
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| nNOS Inhibition | Selective inhibition | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Cytotoxicity in Cancer | Induces apoptosis |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of compounds related to 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol. The results indicated significant reductions in neuronal cell death in models of oxidative stress, highlighting the potential for these compounds in treating neurodegenerative disorders .
Case Study 2: Anti-cancer Activity
In vitro studies on related compounds showed cytotoxic effects against various cancer cell lines, including HL-60 and MCF-7. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol could be developed as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of 3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol. Early studies suggest moderate solubility and favorable metabolic profiles, although further research is needed to fully characterize its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
